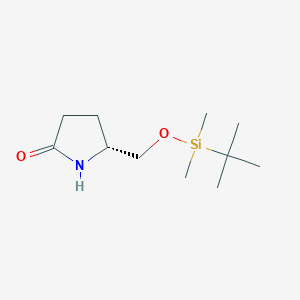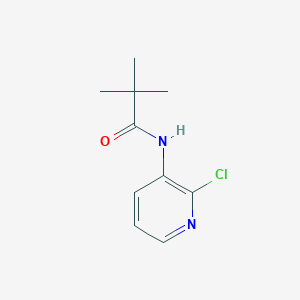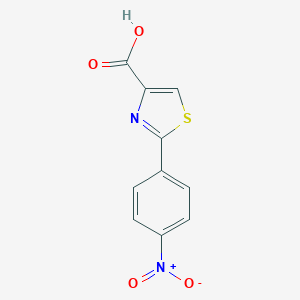
N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine
Descripción general
Descripción
N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine, also known as MPMI, is a chemical compound that has gained attention from researchers due to its potential applications in various fields. MPMI is a yellow powder that is soluble in organic solvents and has a molecular weight of 276.3 g/mol.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine is not fully understood, but it is believed to act as an electron donor and acceptor in organic semiconductors, which allows for efficient charge transport. N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine also exhibits strong intermolecular interactions, which leads to the formation of ordered structures in organic thin films.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine, as it has primarily been studied for its applications in materials science. However, some studies have shown that N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine exhibits low toxicity and does not cause significant harm to living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine in lab experiments is its ease of synthesis, as it can be prepared using simple and inexpensive reagents. N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine also exhibits good solubility in organic solvents, which makes it easy to handle and process. However, one limitation of using N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine is its limited stability, as it can degrade over time and under certain conditions.
Direcciones Futuras
There are many future directions for research on N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine. One potential direction is the development of new organic semiconductors based on N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine, which could lead to the development of more efficient organic solar cells and field-effect transistors. Another direction is the study of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine-based luminescent materials, which could lead to the development of new OLEDs with improved performance. Additionally, further research is needed to understand the mechanism of action of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine and its potential applications in other fields, such as catalysis and sensing.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and materials science. N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine has been used as a building block for the synthesis of new organic semiconductors, which have shown promising results in the development of efficient organic solar cells and field-effect transistors. N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine has also been used as a precursor for the synthesis of new luminescent materials, which have potential applications in the development of organic light-emitting diodes (OLEDs).
Propiedades
IUPAC Name |
N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-11-6-8-13(9-7-11)15-10-12-4-2-3-5-14(12)16(17)18/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRSQWCMPJDBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355259 | |
| Record name | (E)-N-(4-Methylphenyl)-1-(2-nitrophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17064-82-3 | |
| Record name | (E)-N-(4-Methylphenyl)-1-(2-nitrophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-NITROBENZYLIDENE)-P-TOLUIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)

![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)
![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)


